2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid
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Description
2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid, also known as CPB or CP-113,818, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. CPB has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as addiction, depression, and schizophrenia.
Scientific Research Applications
Crystallographic Studies
2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid has been utilized in crystallographic studies. For instance, Hemamalini and Fun (2010) explored the crystal structure of a related compound, demonstrating interactions through hydrogen bonds that form cyclic motifs and link molecules into chains. This kind of study aids in understanding the structural characteristics of such compounds (Hemamalini & Fun, 2010).
Coordination Polymers
Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids. These polymers have been characterized for their photophysical properties, demonstrating the potential use of similar compounds in material science and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Salts and Cocrystals
Oruganti et al. (2017) focused on the synthesis of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, a structurally similar compound. Their study revealed insights into halogen bonds in the presence of hydrogen bonds, which could be relevant for understanding similar interactions in 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Biological Imaging Applications
Nolan et al. (2006) developed fluorescent Zn(II) sensors based on derivatives of benzoic acid, showcasing their application in biological imaging. This indicates a potential research area for 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid in the development of novel imaging agents (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Co-crystal Structures in Chemistry
Chesna et al. (2017) explored co-crystal structures involving benzoic acid, highlighting the application of such compounds in developing non-centrosymmetric co-crystallization for diverse chemical applications (Chesna, Cox, Basso, & Benedict, 2017).
properties
IUPAC Name |
2-chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-9-2-1-6(5-8(9)11(15)16)7-3-4-13-10(7)14/h1-2,5,7H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQZFIGHHFRZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid |
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